Risedronic Acid Monoethyl Ester

Analytical Chemistry Pharmaceutical Impurity Profiling Chromatographic Separation

Sourcing a reliable monoester impurity standard for risedronic acid HPLC/UPLC method validation is a common bottleneck. Risedronic Acid Monoethyl Ester (RAME) is the definitive reference standard for quantifying this specific process impurity per ICH Q2(R1)/Q3A guidelines. • Enables accurate impurity profiling in risedronate sodium API and finished products • Supports forced degradation studies and stability testing with traceable purity • Available as a research-use-only analytical standard with immediate global dispatch

Molecular Formula C9H15NO7P2
Molecular Weight 311.167
CAS No. 1246815-73-5
Cat. No. B588528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisedronic Acid Monoethyl Ester
CAS1246815-73-5
Synonyms[1-Hydroxy-2-(3-pyridinyl)ethylidene]bisphosphonic Acid Monoethyl Ester; 
Molecular FormulaC9H15NO7P2
Molecular Weight311.167
Structural Identifiers
SMILESCCOP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(O)O)O
InChIInChI=1S/C9H15NO7P2/c1-2-17-19(15,16)9(11,18(12,13)14)6-8-4-3-5-10-7-8/h3-5,7,11H,2,6H2,1H3,(H,15,16)(H2,12,13,14)
InChIKeyNAZAWNBBFXHEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Risedronic Acid Monoethyl Ester: Impurity Standard and Intermediate


Risedronic Acid Monoethyl Ester (CAS 1246815-73-5), also known as RAME, is a monoester derivative of risedronic acid, a third-generation nitrogen-containing bisphosphonate . With the molecular formula C9H15NO7P2 and a molecular weight of 311.17 g/mol, this compound is structurally characterized by the partial esterification of one phosphonic acid group, rendering it distinct from the fully ionized parent bisphosphonate [1]. It is primarily recognized as a synthetic byproduct or impurity in the manufacturing process of risedronic acid APIs and is utilized as an analytical reference standard for impurity profiling and method validation in pharmaceutical quality control .

Why Risedronic Acid Monoethyl Ester Cannot Be Substituted


Generic substitution among bisphosphonate derivatives is scientifically unsound due to profound differences in physicochemical properties, synthetic utility, and regulatory classification. Unlike the parent risedronic acid (MW 283.11 g/mol) which is a fully ionized bisphosphonate bone resorption inhibitor, Risedronic Acid Monoethyl Ester (MW 311.17 g/mol) possesses a partially esterified phosphonic acid group that dramatically alters its lipophilicity, solubility, and chromatographic behavior [1]. While alendronic acid, zoledronic acid, and ibandronic acid are distinct APIs with established clinical efficacy and safety profiles, RAME is classified as an impurity or intermediate, not a therapeutic agent [2]. Consequently, the substitution of RAME for any other bisphosphonate in analytical, synthetic, or research applications would invalidate experimental results, compromise regulatory compliance, and potentially introduce uncharacterized biological effects. The following evidence dimensions provide quantifiable differentiation to guide appropriate selection and procurement.

Key Differentiators vs. Other Bisphosphonates


Physicochemical Property Differentiation

Risedronic Acid Monoethyl Ester (RAME) exhibits a significantly lower boiling point (596.5±60.0 °C) and density (1.6±0.1 g/cm³) compared to risedronic acid (692.3±65.0 °C; 1.870±0.06 g/cm³) . Its molecular weight is 311.17 g/mol, approximately 10% higher than that of risedronic acid (283.11 g/mol) due to the ethyl ester group [1]. These differences directly impact chromatographic retention times and purification strategies, necessitating distinct analytical methods and reference standards.

Analytical Chemistry Pharmaceutical Impurity Profiling Chromatographic Separation

Chromatographic Resolution and Impurity Control

Risedronic Acid Monoethyl Ester is specifically listed as an impurity that must be controlled in risedronate sodium APIs, with regulatory guidelines requiring its quantification at levels typically below 0.10% relative to the main peak [1]. In contrast, other bisphosphonate impurities (e.g., alendronic acid dimer) have different acceptance criteria and chromatographic profiles, necessitating compound-specific reference standards .

Pharmaceutical Quality Control HPLC Method Validation Impurity Profiling

Synthetic Utility for Prodrug Design

Risedronic Acid Monoethyl Ester serves as a versatile synthetic intermediate for the preparation of mixed ester prodrugs and derivatives. Its monoesterification allows for selective modification of one phosphonic acid group while leaving the other free for subsequent functionalization, a synthetic advantage not available with fully esterified bisphosphonates (e.g., tetraesters) which require additional deprotection steps [1]. This regioselectivity enables the design of bone-targeted prodrugs with improved oral bioavailability, a key limitation of current bisphosphonate therapies.

Medicinal Chemistry Prodrug Design Synthetic Methodology

Bone Affinity and Antiresorptive Activity Comparison

While direct comparative data for Risedronic Acid Monoethyl Ester are not available, class-level inference from bisphosphonate structure-activity relationships indicates that the monoester derivative would exhibit reduced binding affinity for bone hydroxyapatite compared to the fully ionized parent compound, due to the loss of one negative charge and increased steric hindrance [1]. Risedronic acid has a binding affinity constant (KL) for hydroxyapatite of approximately 2.19 ± 0.17, which is intermediate among bisphosphonates (etidronate: 1.19 ± 0.10; alendronate: 2.94 ± 0.24; zoledronate: 3.47 ± 0.18) [2]. The monoethyl ester is expected to have a lower affinity, consistent with its role as an impurity rather than a therapeutic agent.

Bone Biology Osteoporosis Bisphosphonate Pharmacology

Research and Industrial Applications


Pharmaceutical Impurity Profiling and Method Validation

Risedronic Acid Monoethyl Ester is the definitive reference standard for quantifying the monoester impurity in risedronate sodium drug substances and finished products. It is essential for developing and validating HPLC, UPLC, and LC-MS methods compliant with ICH Q2(R1) and Q3A guidelines [1]. Procurement is indicated for analytical laboratories conducting release testing, stability studies, and forced degradation experiments for risedronate formulations.

Synthesis of Bisphosphonate Prodrugs and Derivatives

Medicinal chemists utilize Risedronic Acid Monoethyl Ester as a key intermediate for synthesizing mixed ester prodrugs designed to enhance oral bioavailability. The selective monoesterification permits the creation of bone-targeted conjugates and novel derivatives for SAR studies [2]. Researchers aiming to overcome the low oral bioavailability of bisphosphonates (~0.6%) should procure RAME as a starting material.

Bisphosphonate Structure-Activity Relationship Studies

Risedronic Acid Monoethyl Ester serves as a comparator compound in SAR investigations exploring the impact of esterification on bone affinity, cellular uptake, and antiresorptive potency. Its reduced hydroxyapatite binding affinity (inferred from class data) makes it a useful control for probing the contributions of specific phosphonate groups to osteoclast inhibition [3].

Analytical Method Development for Bisphosphonates

Due to its distinct physicochemical properties (lower boiling point and density vs. risedronic acid), Risedronic Acid Monoethyl Ester is employed as a model compound for developing and optimizing chromatographic separations, mass spectrometry ionization protocols, and sample preparation techniques for bisphosphonate analysis in complex biological matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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